2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.
Chemical Reactions Analysis
2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be modified with different substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Scientific Research Applications
2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Piperidine derivatives, including this compound, have shown potential as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.
Medicine: The compound is being investigated for its potential therapeutic applications in treating various diseases due to its diverse biological activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-((1-(3,4-Dimethylbenzoyl)piperidin-3-yl)oxy)isonicotinonitrile can be compared with other similar compounds, such as:
Piperine: A naturally occurring piperidine-based compound found in plants of the Piperaceae family, known for its antioxidant and anticancer properties.
Evodiamine: Another piperidine alkaloid with antiproliferative and antimetastatic effects on various types of cancers.
Matrine: A piperidine alkaloid with potential anticancer and anti-inflammatory activities.
Berberine: A piperidine derivative with antimicrobial and antidiabetic properties.
Properties
IUPAC Name |
2-[1-(3,4-dimethylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-5-6-17(10-15(14)2)20(24)23-9-3-4-18(13-23)25-19-11-16(12-21)7-8-22-19/h5-8,10-11,18H,3-4,9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSAKWYMQQPTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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